Cas no 1824514-91-1 (tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate)

tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 1824514-91-1
- tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate
- EN300-12466706
-
- インチ: 1S/C15H23NO4/c1-15(2,3)20-14(19)16(10-13(18)11-17)9-12-7-5-4-6-8-12/h4-8,13,17-18H,9-11H2,1-3H3
- InChIKey: RBWLIKYAKWAEHQ-UHFFFAOYSA-N
- ほほえんだ: O(C(N(CC1C=CC=CC=1)CC(CO)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 281.16270821g/mol
- どういたいしつりょう: 281.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12466706-2.5g |
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
1824514-91-1 | 2.5g |
$1315.0 | 2023-05-24 | ||
Enamine | EN300-12466706-1.0g |
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
1824514-91-1 | 1g |
$671.0 | 2023-05-24 | ||
Enamine | EN300-12466706-10.0g |
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
1824514-91-1 | 10g |
$2884.0 | 2023-05-24 | ||
Enamine | EN300-12466706-50mg |
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
1824514-91-1 | 50mg |
$563.0 | 2023-10-02 | ||
Enamine | EN300-12466706-0.25g |
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
1824514-91-1 | 0.25g |
$617.0 | 2023-05-24 | ||
Enamine | EN300-12466706-0.5g |
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
1824514-91-1 | 0.5g |
$645.0 | 2023-05-24 | ||
Enamine | EN300-12466706-100mg |
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
1824514-91-1 | 100mg |
$591.0 | 2023-10-02 | ||
Enamine | EN300-12466706-2500mg |
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
1824514-91-1 | 2500mg |
$1315.0 | 2023-10-02 | ||
Enamine | EN300-12466706-5000mg |
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
1824514-91-1 | 5000mg |
$1945.0 | 2023-10-02 | ||
Enamine | EN300-12466706-0.1g |
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate |
1824514-91-1 | 0.1g |
$591.0 | 2023-05-24 |
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
3. Book reviews
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamateに関する追加情報
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate (CAS No. 1824514-91-1)
tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate is a versatile organic compound with the CAS registry number 1824514-91-1. This compound is widely recognized in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. The molecule consists of a tert-butyl group attached to a carbamate moiety, which is further substituted with a benzyl group and a 2,3-dihydroxypropyl chain. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.
Recent studies have highlighted the importance of tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate in drug discovery. Researchers have explored its role as a precursor in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer drug design. The presence of hydroxyl groups in the 2,3-dihydroxypropyl chain provides opportunities for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy.
The synthesis of tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate typically involves multi-step reactions, including nucleophilic substitution and condensation processes. These reactions are optimized to ensure high yields and purity, making it suitable for large-scale production. The compound's stability under various reaction conditions also contributes to its popularity in both academic and industrial settings.
In terms of applications, tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate has been utilized as an intermediate in the synthesis of complex molecules with intricate stereochemistry. Its ability to undergo selective transformations has made it a valuable tool in asymmetric synthesis. Additionally, its compatibility with various coupling agents makes it ideal for peptide synthesis and related fields.
Recent advancements in green chemistry have also influenced the production methods of tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate. Researchers are increasingly adopting eco-friendly protocols that minimize waste and reduce environmental impact. These sustainable practices not only enhance the compound's commercial viability but also align with global efforts to promote environmentally responsible chemical manufacturing.
The structural versatility of tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate has led to its exploration in diverse research areas beyond traditional pharmaceuticals. For instance, it has been investigated for its potential in agrochemicals and advanced materials science. Its ability to form stable complexes with metal ions has opened new avenues for its use in catalysis and sensor technologies.
In conclusion, tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate (CAS No. 1824514-91-1) stands as a pivotal compound in modern organic chemistry. Its unique structure, coupled with recent research advancements, positions it as a key player in the development of innovative solutions across multiple disciplines. As scientific understanding continues to evolve, this compound is likely to find even more applications that benefit from its distinctive chemical properties.
1824514-91-1 (tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate) 関連製品
- 85107-52-4((3-Amino-4-(methoxycarbonyl)phenyl)boronic acid)
- 500563-13-3(2-(cyclopentylamino)butan-1-ol)
- 356776-32-4(2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide)
- 897459-91-5(N-(2-chlorophenyl)-2-{6-phenylimidazo2,1-b1,3thiazol-3-yl}acetamide)
- 1806974-24-2(5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine)
- 2031260-40-7(1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride)
- 62346-12-7(DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate)
- 898446-59-8(N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide)
- 941916-07-0(N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamide)
- 2229376-24-1(2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid)




